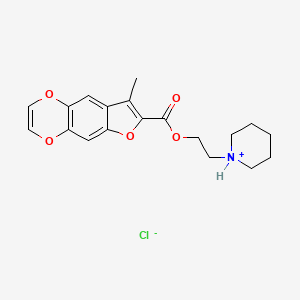![molecular formula C14H12N2NaO5S+ B13748546 sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is a complex organic compound with a unique structure that combines a benzylidenehydrazinyl group with a sulfobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with 4-sulfobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidenehydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidenehydrazinyl group.
Reduction: Reduced forms of the benzylidenehydrazinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfobenzoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar benzylidenehydrazinyl groups but different substituents.
Sulfobenzoic acid derivatives: Compounds with similar sulfobenzoic acid moieties but different functional groups.
Uniqueness
Sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid is unique due to the combination of the benzylidenehydrazinyl group with the sulfobenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C14H12N2NaO5S+ |
|---|---|
Peso molecular |
343.31 g/mol |
Nombre IUPAC |
sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid |
InChI |
InChI=1S/C14H12N2O5S.Na/c17-14(18)12-7-6-11(22(19,20)21)8-13(12)16-15-9-10-4-2-1-3-5-10;/h1-9,16H,(H,17,18)(H,19,20,21);/q;+1/b15-9+; |
Clave InChI |
MLOYBAMAGFHMSW-NSPIFIKESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C=NNC2=C(C=CC(=C2)S(=O)(=O)O)C(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


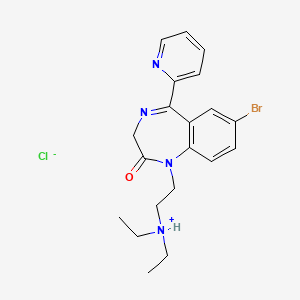

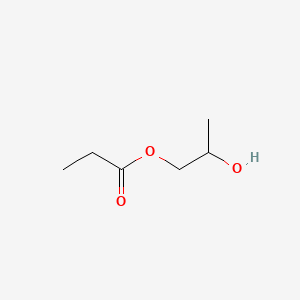
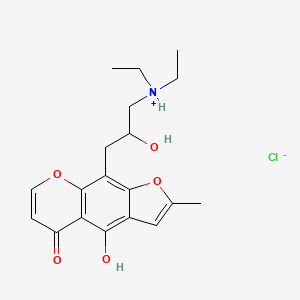

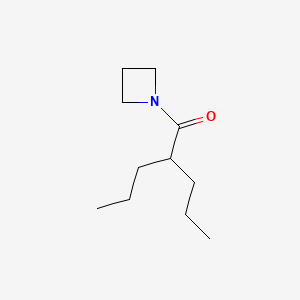




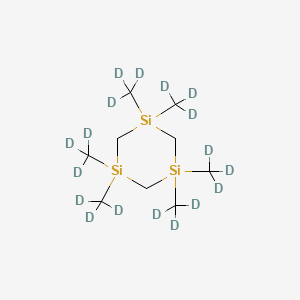
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
